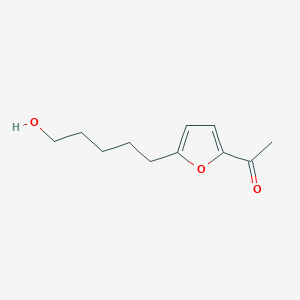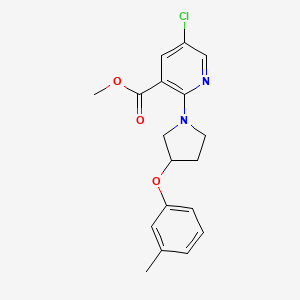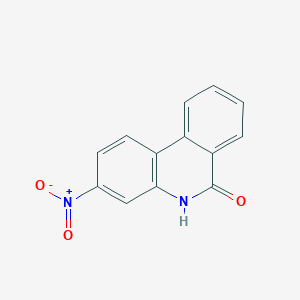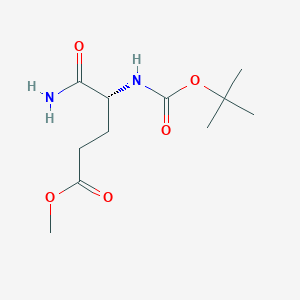
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide: is an organozinc compound with the molecular formula C9H10BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide can be synthesized through the reaction of 2-bromoethyl benzoate with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 2-ethoxycarbonylphenylzinc bromide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Inert Atmosphere: Reactions are typically carried out under argon or nitrogen to prevent oxidation.
Major Products: The major products formed from reactions involving 2-ethoxycarbonylphenylzinc bromide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the major product is often a biaryl compound .
Aplicaciones Científicas De Investigación
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 2-ethoxycarbonylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including transmetalation and nucleophilic addition, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Phenylzinc Bromide: Similar in structure but lacks the ethoxycarbonyl group.
Ethylzinc Bromide: Similar in structure but lacks the phenyl group.
Uniqueness: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide is unique due to the presence of both the ethoxycarbonyl and phenyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex molecules that are difficult to synthesize using other reagents .
Propiedades
Fórmula molecular |
C9H9BrO2Zn |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
zinc;ethyl benzoate;bromide |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LRSRESIMIGVTLH-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CC=CC=[C-]1.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















